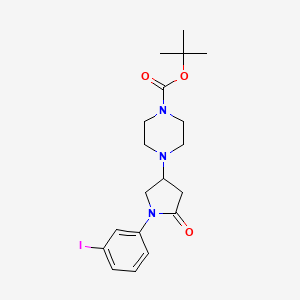
4-(4-Boc-1-piperazinyl)-1-(3-iodophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Boc-1-piperazinyl)-1-(3-iodophenyl)-2-pyrrolidinone” is a complex organic compound that features a piperazine ring, a pyrrolidinone ring, and an iodophenyl group The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-(4-Boc-1-piperazinyl)-1-(3-iodophenyl)-2-pyrrolidinone” typically involves multiple steps, including the protection of the piperazine ring, iodination of the phenyl ring, and formation of the pyrrolidinone ring. Common reagents used in these steps include tert-butyl chloroformate for Boc protection, iodine or iodinating agents for the iodination step, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
“4-(4-Boc-1-piperazinyl)-1-(3-iodophenyl)-2-pyrrolidinone” can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amine.
Oxidation and Reduction Reactions: The pyrrolidinone ring can be involved in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol-substituted derivatives, while deprotection yields the free amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural features.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of “4-(4-Boc-1-piperazinyl)-1-(3-iodophenyl)-2-pyrrolidinone” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The iodophenyl group may play a role in binding interactions, while the piperazine and pyrrolidinone rings could contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Boc-1-piperazinyl)-1-phenyl-2-pyrrolidinone: Lacks the iodophenyl group, which may affect its reactivity and binding properties.
4-(4-Boc-1-piperazinyl)-1-(3-chlorophenyl)-2-pyrrolidinone: Similar structure but with a chlorophenyl group instead of an iodophenyl group, potentially altering its chemical behavior.
4-(4-Boc-1-piperazinyl)-1-(3-bromophenyl)-2-pyrrolidinone: Contains a bromophenyl group, which may have different reactivity compared to the iodophenyl group.
Uniqueness
The presence of the iodophenyl group in “4-(4-Boc-1-piperazinyl)-1-(3-iodophenyl)-2-pyrrolidinone” makes it unique compared to its analogs. Iodine is a larger halogen and can influence the compound’s reactivity, binding affinity, and overall chemical properties.
Propiedades
IUPAC Name |
tert-butyl 4-[1-(3-iodophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26IN3O3/c1-19(2,3)26-18(25)22-9-7-21(8-10-22)16-12-17(24)23(13-16)15-6-4-5-14(20)11-15/h4-6,11,16H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUNVXJSYPCLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














